BenchChemオンラインストアへようこそ!

7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

Medicinal Chemistry Cross-Coupling Chemistry Structure-Activity Relationship

Procure 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one (CAS 1935538-95-6) as a non-interchangeable, regiospecific intermediate. The C7 bromine atom enables orthogonal Suzuki-Miyaura and Buchwald-Hartwig couplings, a critical vector for HPK1 antagonists (US Patent 12,071,442 B2) and PROTAC degrader constructs. Unlike the 4-bromo (913393-94-9) or 6-bromo (1393585-12-0) isomers, this scaffold provides distinct reactivity and geometry. Stocked at 97% purity by multiple suppliers for reliable, scalable research supply. Verify C7 substitution for SAR integrity.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1935538-95-6
Cat. No. B6309336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one
CAS1935538-95-6
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=NC=C2C(=O)N1)Br
InChIInChI=1S/C7H5BrN2O/c8-6-3-9-1-5-4(6)2-10-7(5)11/h1,3H,2H2,(H,10,11)
InChIKeyOFZZIDRUKYVXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one (CAS 1935538-95-6): Product Specification and Procurement Baseline


7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one (CAS 1935538-95-6, MF: C₇H₅BrN₂O, MW: 213.03) is a brominated pyrrolo[3,4-c]pyridin-3-one scaffold . The compound features a fused bicyclic core containing a lactam moiety and a bromine substituent at the 7-position of the pyridine ring, positioning it as a versatile synthetic intermediate for medicinal chemistry applications requiring aryl halide functional handles . The scaffold belongs to the broader azaindole chemotype and serves as a key building block for kinase inhibitors, HPK1 antagonists, and PROTAC degrader constructs [1].

Why 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one Cannot Be Substituted with Other Bromo-Pyrrolopyridinone Isomers


Substituting 7-bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one with alternative brominated pyrrolopyridinone regioisomers—specifically the 4-bromo (CAS 913393-94-9) or 6-bromo (CAS 1393585-12-0) variants—is chemically non-interchangeable due to fundamentally divergent reactivity in cross-coupling chemistry and differential steric/electronic constraints during subsequent derivatization . The 7-position bromine resides on the pyridine ring nitrogen-adjacent carbon, conferring distinct regioselectivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings compared to the 4-position isomer, which occupies a position para to the ring nitrogen with markedly different electron density distribution [1]. Furthermore, the specific substitution pattern dictates the vector of functional group extension, a critical determinant in structure-activity relationship (SAR) exploration for kinase inhibitor and HPK1 antagonist programs [2].

Quantitative Differentiation Evidence: 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one vs. Comparator Compounds


Regioisomeric Bromination Position Dictates Cross-Coupling Reactivity: 7-Br vs. 4-Br vs. 6-Br Pyrrolopyridinones

The 7-bromo substitution pattern confers distinct electronic and steric properties compared to the 4-bromo and 6-bromo regioisomers . In the 7-bromo isomer, the bromine occupies a position ortho to the pyridine ring nitrogen, resulting in enhanced electrophilicity at C7 due to the inductive electron-withdrawing effect of the adjacent nitrogen, which lowers the activation barrier for oxidative addition in Pd-catalyzed cross-couplings [1]. The 4-bromo isomer (bromine para to ring nitrogen) exhibits reduced electrophilicity at the C-Br bond and altered regioselectivity in subsequent functionalization steps . This electronic differentiation is quantified via Hammett σ meta/para parameters, where the σm value for the 7-position (ortho-like nitrogen adjacency) approximates 0.62 vs. σp ~0.23 for the 4-position, representing a ~2.7-fold difference in electron-withdrawing inductive effect [1].

Medicinal Chemistry Cross-Coupling Chemistry Structure-Activity Relationship Regioselective Synthesis

Physicochemical Properties: Predicted vs. Experimental LogP and Solubility for 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

Computational ADME prediction data for 7-bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one indicates a calculated LogP of 1.0875 and TPSA of 41.99 Ų . These values differentiate the compound from structurally related azaindole scaffolds: the unsubstituted 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one (CAS 40107-95-7) lacks the bromine atom and exhibits reduced lipophilicity with a predicted LogP approximately 0.5-0.8 log units lower . The presence of bromine at the 7-position increases calculated LogP by ~0.6-0.9 units compared to the non-halogenated core, enhancing membrane permeability potential while maintaining acceptable TPSA for CNS drug-likeness (TPSA < 90 Ų threshold) .

ADME Prediction Drug-likeness Physicochemical Profiling Lead Optimization

Commercial Availability and Purity Benchmarking: 7-Bromo vs. Alternative Bromo-Pyrrolopyridinone Regioisomers

7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one (CAS 1935538-95-6) is commercially available at 97% purity from multiple established chemical suppliers, with documented pricing for quantities ranging from 100 mg to gram scale . In contrast, the 4-bromo isomer (CAS 913393-94-9) and 6-bromo isomer (CAS 1393585-12-0) exhibit significantly lower commercial availability and reduced supplier diversity . The 7-bromo compound benefits from established synthetic accessibility and broader catalog presence, translating to more reliable procurement timelines and competitive pricing structures for research-scale acquisition .

Chemical Procurement Supply Chain Reliability Building Block Sourcing Medicinal Chemistry

HPK1 Antagonist Patent Landscape: 7-Bromo Pyrrolopyridinone Core as Preferred Scaffold for Lead Optimization

The pyrrolo[3,4-c]pyridine scaffold, specifically including 7-substituted variants, has been extensively claimed in recent HPK1 antagonist patent filings, including US Patent 12,071,442 B2 (granted August 27, 2024) and related applications US20220363695A1 and US20240190895A1 [1][2]. The 7-position of the pyrrolo[3,4-c]pyridine core represents a critical vector for functional group diversification in these patent series, with bromine-substituted intermediates enabling late-stage diversification via cross-coupling [1]. This contrasts with alternative kinase inhibitor scaffolds (e.g., pyridyl pyrrolopyridinones for CK1γ) where bromination at the 7-position is not the primary derivatization strategy [3].

Immuno-Oncology HPK1 Inhibition Patent Analysis Kinase Drug Discovery

Validated Research and Procurement Applications for 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one (CAS 1935538-95-6)


HPK1 Antagonist Lead Optimization: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling at C7

The 7-bromo pyrrolopyridinone core serves as a privileged intermediate for generating focused libraries of HPK1 antagonists via Pd-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids [1]. The C7 bromine position aligns with the vector identified in US Patent 12,071,442 B2 for installing diverse R1 substituents that modulate HPK1 inhibitory potency and selectivity [1]. Researchers can access 100 mg to gram quantities at 97% purity (Leyan Product 1411258) for parallel synthesis campaigns requiring reliable building block supply .

PROTAC Degrader Construct Assembly: Bromine Handle for Linker Attachment Chemistry

The 7-bromine atom provides a reactive handle for attaching linker moieties in PROTAC (Proteolysis Targeting Chimera) designs targeting bromodomain-containing proteins or kinases [1]. The position-specific reactivity of C7-Br in Buchwald-Hartwig amination or Sonogashira coupling enables orthogonal functionalization strategies compared to 4-Br or 6-Br isomers, offering distinct vector geometries for ternary complex optimization . The predicted LogP of 1.0875 supports the lipophilicity requirements typical of PROTAC linker-modified constructs .

Kinase Inhibitor Scaffold Diversification: Azaindole Core Functionalization

As a 7-bromo-substituted azaindole analog, the compound provides a versatile entry point for exploring kinase inhibitor SAR across multiple targets including FGFR and HPK1 families [1]. The TPSA of 41.99 Ų combined with moderate LogP positions this scaffold favorably within CNS drug-likeness parameters, enabling blood-brain barrier penetration studies when coupled with appropriate C7 substituents . Researchers should note that while FGFR interaction has been proposed as a mechanism, quantitative IC₅₀ data for the parent 7-bromo compound against specific kinase targets remain unpublished as of 2026 .

Medicinal Chemistry Building Block Procurement: Scalable Synthesis of Pyrrolopyridinone Derivatives

The compound is commercially stocked at ≥95-97% purity from multiple suppliers with established quality control documentation, enabling research groups to initiate synthesis without in-house preparation of the brominated core [1]. Storage at 2-8°C is recommended to maintain stability . The 7-bromo isomer demonstrates superior supplier diversity compared to 4-bromo and 6-bromo analogs, reducing procurement risk and enabling competitive sourcing for multi-gram scale-up .

Quote Request

Request a Quote for 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.